molecular formula C14H23N3O2 B8433530 Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B8433530
M. Wt: 265.35 g/mol
InChI Key: QPCDMMDMNSZEBU-UHFFFAOYSA-N
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Patent
US08603975B2

Procedure details

To a solution of tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (398 mg) in MeOH (4.0 ml) was added 5% Pd/C (wet; 40 mg) and the mixture was stirred at room temperature for 7 hours under hydrogen atmosphere (1 atm). After removal of Pd/C with cerite, the filtrate was concentrated in vacuo. The resultant residue was purified by silica gel column (n-hexane:EtOAc=80:20 to EtOAc only) to give tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (132 mg) as a colorless oil.
Name
tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
398 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=1>CO.[Pd]>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1

Inputs

Step One
Name
tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
398 mg
Type
reactant
Smiles
CN1C(=NC=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 7 hours under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of Pd/C with cerite, the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column (n-hexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CN1C(=NC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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